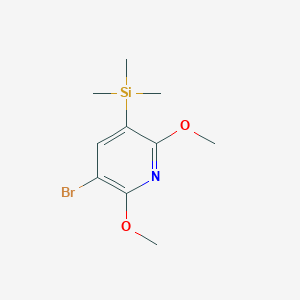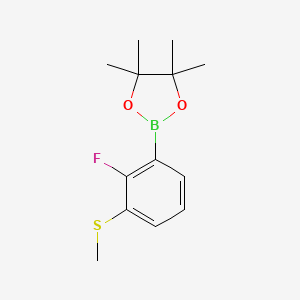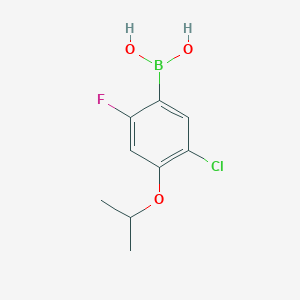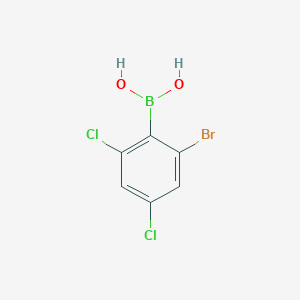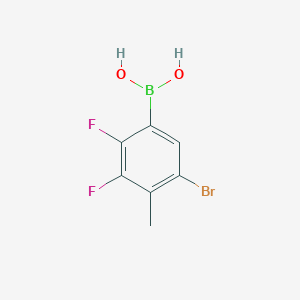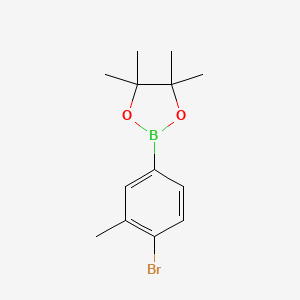
2,6-Dichloro-4-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a boronic acid ester with the CAS Number: 2121511-76-8 . It has a molecular weight of 286.99 and its IUPAC name is 2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acid esters are generally synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has been reported .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis
Boronic acid esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction due to their low toxicity and unique reactivity . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It is also used as a catalyst in the synthesis of a variety of compounds, including polymers and dyes. In addition, this compound is used in the study of the biochemical and physiological effects of a variety of compounds.
Wirkmechanismus
Target of Action
Boronic esters, including this compound, are generally used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic ester interacts with its target through a transmetalation process . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key pathway in which 2,6-Dichloro-4-methylphenylboronic acid pinacol ester may participate . This reaction is widely used in organic synthesis to create carbon-carbon bonds, enabling the formation of complex organic structures . The downstream effects include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the Suzuki-Miyaura reaction is often performed in an aqueous environment and can be influenced by the pH and temperature of the reaction mixture .
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-4-methylphenylboronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive reagent and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound and has a wide range of applications in organic synthesis. However, there are some limitations to using this compound in lab experiments. For example, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation. In addition, it is not as widely available as other reagents and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of new compounds. It could also be used in the study of the biochemical and physiological effects of a variety of compounds. In addition, this compound could be used in the development of new catalysts and reagents for organic synthesis reactions. Finally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and biochemicals.
Synthesemethoden
2,6-Dichloro-4-methylphenylboronic acid pinacol ester can be synthesized by several methods. The most common method is the reaction of 2,6-dichlorophenol and methyl-4-bromobenzoate in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction yields this compound in high yields. Another method involves the reaction of 2,6-dichlorophenol and 4-methylbenzoic acid in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction also yields this compound in high yields.
Safety and Hazards
This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYKCXWCBION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

